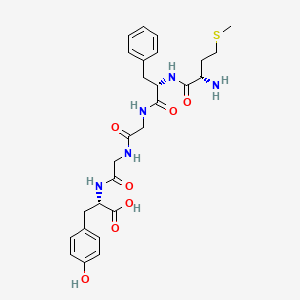
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine is an organic compound characterized by the presence of an ethylthio group, a p-chlorobenzylidene moiety, and an imine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine typically involves the condensation of p-chlorobenzaldehyde with N-(2-(ethylthio)ethyl)amine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The p-chlorobenzylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine involves its interaction with specific molecular targets. The imine linkage can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The ethylthio group may also contribute to its biological activity by interacting with thiol groups in proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Ethylthio)ethyl)benzylidenimine: Lacks the p-chloro substituent.
N-(2-(Methylthio)ethyl)-p-chlorobenzylidenimine: Contains a methylthio group instead of an ethylthio group.
N-(2-(Ethylthio)ethyl)-p-methylbenzylidenimine: Contains a p-methyl substituent instead of a p-chloro substituent.
Uniqueness
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine is unique due to the presence of both the ethylthio group and the p-chloro substituent, which may confer distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
73728-71-9 |
|---|---|
Fórmula molecular |
C11H14ClNS |
Peso molecular |
227.75 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-(2-ethylsulfanylethyl)methanimine |
InChI |
InChI=1S/C11H14ClNS/c1-2-14-8-7-13-9-10-3-5-11(12)6-4-10/h3-6,9H,2,7-8H2,1H3 |
Clave InChI |
TXVHICPVZWRJPQ-UHFFFAOYSA-N |
SMILES canónico |
CCSCCN=CC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
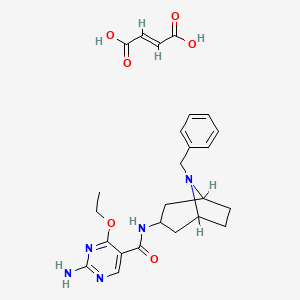
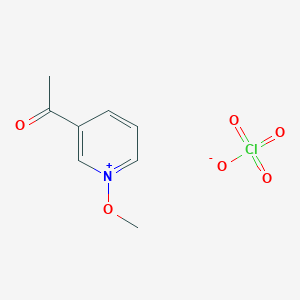
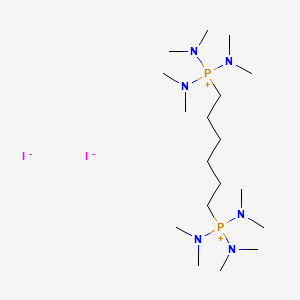

![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)



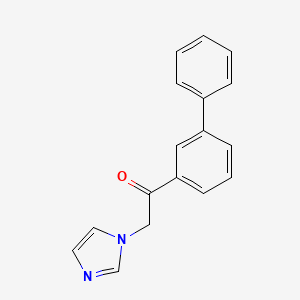
![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)
